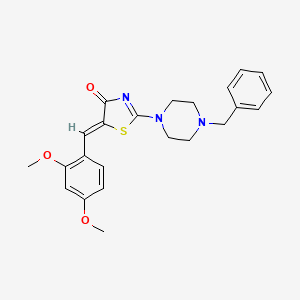![molecular formula C17H22N2O4S B6117119 3-[(2-{[5-(Propan-2-yl)thiophen-3-yl]carbonyl}hydrazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6117119.png)
3-[(2-{[5-(Propan-2-yl)thiophen-3-yl]carbonyl}hydrazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-{[5-(Propan-2-yl)thiophen-3-yl]carbonyl}hydrazinyl)carbonyl]bicyclo[221]heptane-2-carboxylic acid is a complex organic compound that features a unique combination of a bicyclo[221]heptane structure and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-{[5-(Propan-2-yl)thiophen-3-yl]carbonyl}hydrazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The thiophene derivative is then subjected to further functionalization to introduce the propan-2-yl group and the carbonyl functionalities.
The bicyclo[2.2.1]heptane moiety can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The final step involves coupling the thiophene derivative with the bicyclo[2.2.1]heptane moiety through a hydrazine linkage, followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and the Gewald reaction, as well as the development of efficient purification methods to isolate the final product.
化学反応の分析
Types of Reactions
3-[(2-{[5-(Propan-2-yl)thiophen-3-yl]carbonyl}hydrazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydrazine linkage can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
3-[(2-{[5-(Propan-2-yl)thiophen-3-yl]carbonyl}hydrazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s unique structure may allow it to interact with biological targets in novel ways, making it a potential candidate for drug discovery and development.
Medicine: Its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity, can be explored for therapeutic applications.
作用機序
The mechanism of action of 3-[(2-{[5-(Propan-2-yl)thiophen-3-yl]carbonyl}hydrazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiophene ring may interact with enzymes or receptors, while the bicyclo[2.2.1]heptane moiety could provide structural stability and enhance binding affinity. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds such as 2-Butylthiophene and 2-Octylthiophene are similar in structure and have been studied for their pharmacological properties.
Bicyclo[2.2.1]heptane Derivatives: Compounds like norbornane derivatives share the bicyclic structure and are used in various chemical applications.
Uniqueness
3-[(2-{[5-(Propan-2-yl)thiophen-3-yl]carbonyl}hydrazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the combination of the thiophene ring and the bicyclo[2.2.1]heptane structure, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
IUPAC Name |
3-[[(5-propan-2-ylthiophene-3-carbonyl)amino]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-8(2)12-6-11(7-24-12)15(20)18-19-16(21)13-9-3-4-10(5-9)14(13)17(22)23/h6-10,13-14H,3-5H2,1-2H3,(H,18,20)(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISFLLOZVHOGGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C(=O)NNC(=O)C2C3CCC(C3)C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[13-(difluoromethyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaen-4-yl]phenol](/img/structure/B6117049.png)
![methyl (4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}phenoxy)acetate](/img/structure/B6117052.png)
![2-[1-[(2,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B6117056.png)
![ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B6117058.png)

![2-{[5-Methyl-2-oxo-1-(propan-2-YL)-2,3-dihydro-1H-indol-3-YL]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6117081.png)
![1-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)-3-methyl-1-butanol](/img/structure/B6117087.png)
![2-(1-isopropyl-4-{4-[methyl(phenyl)amino]benzyl}-2-piperazinyl)ethanol](/img/structure/B6117093.png)
![1-[(E)-4-(4-methoxyphenoxy)but-2-enyl]-4-methylpiperazine;hydrochloride](/img/structure/B6117100.png)
![4-(4-chlorophenyl)-1-[(5-phenyl-2-thienyl)carbonyl]-4-piperidinol](/img/structure/B6117110.png)
![N-(3-ethoxypropyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B6117129.png)

